N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide
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Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-naphthamide and its derivatives have been instrumental in Alzheimer's disease research. For example, a derivative, [18F]FDDNP, has been used with positron emission tomography (PET) to localize and monitor the development of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This noninvasive technique is expected to significantly aid in diagnostic assessment and treatment monitoring for Alzheimer's disease (Shoghi-Jadid et al., 2002).
Heterocyclic Chemistry
The compound plays a role in the synthesis of various heterocycles, important in pharmaceutical chemistry. Heterocycles such as naphthoand benzopyranopyrimidines, which include compounds with antibacterial, fungicidal, and antiallergic activities, can be synthesized using derivatives of this compound. These syntheses often involve complex reactions with various reagents, highlighting the compound's versatility in creating medically significant molecules (Osyanin et al., 2014).
Sigma Receptor Research
Certain derivatives of this compound have been studied for their affinity and selectivity at sigma receptors. These compounds have demonstrated potential as tools for PET experiments and have shown antiproliferative activity in rat C6 glioma cells, indicating possible applications in tumor research and therapy (Berardi et al., 2005).
Organometallic Chemistry
In organometallic chemistry, derivatives of this compound have been synthesized and characterized, showing evidence of hexacoordinate tin centers in certain triorganotin halides. This research expands the understanding of the structural and electronic properties of organotin compounds, which are important in various industrial and pharmaceutical applications (Koten et al., 1992).
Electrochemistry
The compound has applications in electrochemistry, particularly in the development of chemically modified electrodes. For instance, a derivative, 3-β-naphthoyl-toluidine blue O, has been used for the electrocatalytic oxidation of nicotinamide adenine dinucleotide (NADH), demonstrating the potential of these compounds in biochemical sensing and analysis (Persson, 1990).
Fluorescent Probes for β-Amyloid
Derivatives of this compound have been synthesized as fluorescent probes for β-amyloid, showing high binding affinities. These probes are valuable in the molecular diagnosis of Alzheimer’s disease, contributing to the understanding and tracking of amyloid-related pathologies (Fa et al., 2015).
Proton Sponges and Fluorescent Analogues
Some derivatives, such as 10-dimethylamino derivatives of benzo[h]quinoline, have been examined for their basicity and luminescence, distinguishing them from colorless analogs. These compounds offer insights into the properties of proton sponges and their potential applications in various fields including fluorescence technologies and base-catalyzed reactions (Pozharskii et al., 2016).
Chemosensors for Metal Ions
The compound has been used in the synthesis of chemosensors for metal ions. For instance, a derivative was synthesized for the detection of Al(3+) ions, based on inhibited excited-state intramolecular proton transfer, demonstrating its potential in metal ion sensing and environmental monitoring (Ding et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-13-11-15(22-19(21-13)23(2)3)12-20-18(24)17-10-6-8-14-7-4-5-9-16(14)17/h4-11H,12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMBEARBMXOCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.